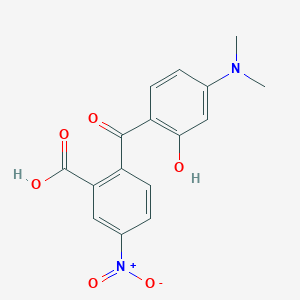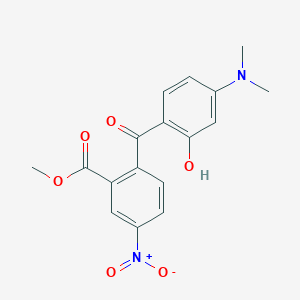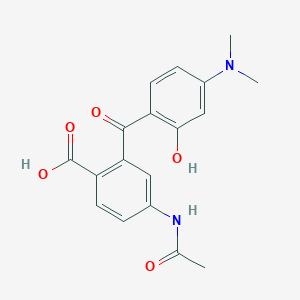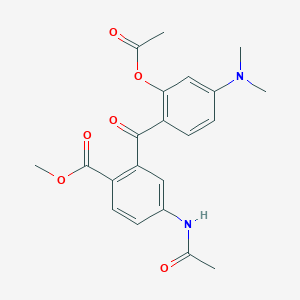
Fosfato de 2-cianoetil bario
Descripción general
Descripción
Barium 2-cyanoethyl phosphate, also known as Ba2CEP, is a water-soluble, non-toxic, and biodegradable compound that has many uses in scientific research. It is a zwitterionic compound, meaning it has both positive and negative charges on the same molecule. Ba2CEP has been used in a variety of applications, including drug delivery, gene delivery, and cell imaging.
Aplicaciones Científicas De Investigación
Reactivo organometálico
El fosfato de 2-cianoetil bario es un compuesto organometálico . Los organometálicos se usan a menudo como reactivos, catalizadores y materiales precursores en varios campos, incluyendo la deposición de películas delgadas, la química industrial, los productos farmacéuticos y la fabricación de LED .
Deposición de películas delgadas
En el campo de la ciencia de los materiales, el this compound podría usarse potencialmente en el proceso de deposición de películas delgadas . Las películas delgadas se usan a menudo en la fabricación de semiconductores, recubrimientos ópticos y capas protectoras.
Química industrial
En la química industrial, el this compound podría servir como un catalizador o un material precursor . Podría estar involucrado potencialmente en varias reacciones químicas para producir otros compuestos o materiales.
Productos farmacéuticos
El this compound podría tener aplicaciones en la industria farmacéutica . Si bien las aplicaciones específicas no se detallan, podría estar involucrado en la síntesis de ciertos fármacos o agentes terapéuticos.
Fabricación de LED
En el campo de la electrónica, el this compound podría usarse potencialmente en la fabricación de LED . Podría desempeñar un papel en la formación de las capas emisoras de luz u otros componentes del LED.
Síntesis de derivados de nucleótidos
El this compound se ha utilizado en la síntesis química de derivados 3′- y 5′-monofosfato de O6-alquil-2′-desoxiguanosina . Estos derivados podrían tener aplicaciones potenciales en biología molecular e investigación genética.
Mecanismo De Acción
Target of Action
Barium 2-Cyanoethyl Phosphate is primarily used as a phosphorylating agent . Its primary targets are molecules that require phosphorylation, a process where a phosphate group is added to a molecule, often a protein. This can change the function of the target molecule, often activating or deactivating it, and is a common method of regulating biological processes.
Mode of Action
The compound interacts with its targets by donating a phosphate group . This is facilitated by the presence of the cyanoethyl group, which acts as a leaving group, allowing the phosphate to bind to the target molecule. The result is a phosphorylated product, which can have different properties and functions compared to the original molecule.
Biochemical Pathways
The exact biochemical pathways affected by Barium 2-Cyanoethyl Phosphate can vary depending on the specific target molecule. It has been used in the chemical synthesis of 3′- and 5′-monophosphate derivatives of o 6 -alkyl-2′-deoxyguanosine . This suggests that it may play a role in pathways involving DNA or RNA processing, as these molecules are key components of these nucleic acids.
Result of Action
The molecular and cellular effects of Barium 2-Cyanoethyl Phosphate’s action depend on the specific target molecule. By adding a phosphate group, it can significantly alter the target’s function. For example, in the case of proteins, phosphorylation can activate or deactivate the protein, changing its role in cellular processes .
Action Environment
The action, efficacy, and stability of Barium 2-Cyanoethyl Phosphate can be influenced by various environmental factors. For instance, the pH of the environment can affect its solubility and therefore its ability to interact with target molecules . Additionally, temperature and presence of other ions or molecules can also impact its stability and reactivity.
Safety and Hazards
Barium 2-cyanoethyl phosphate is classified as Acute Tox. 4 for both inhalation and oral exposure . It is harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Barium 2-cyanoethyl phosphate can be achieved through a reaction between Barium chloride and 2-cyanoethyl phosphate in the presence of a suitable solvent.", "Starting Materials": ["Barium chloride", "2-cyanoethyl phosphate", "Suitable solvent"], "Reaction": ["Step 1: Dissolve Barium chloride in the suitable solvent", "Step 2: Add 2-cyanoethyl phosphate to the solution and stir well", "Step 3: Heat the reaction mixture under reflux for several hours", "Step 4: Allow the mixture to cool and filter the precipitate", "Step 5: Wash the precipitate with a suitable solvent and dry it under vacuum", "Step 6: The resulting product is Barium 2-cyanoethyl phosphate."] } | |
Número CAS |
5015-38-3 |
Fórmula molecular |
C3H6BaNO4P |
Peso molecular |
288.38 g/mol |
Nombre IUPAC |
barium(2+);2-cyanoethyl phosphate |
InChI |
InChI=1S/C3H6NO4P.Ba/c4-2-1-3-8-9(5,6)7;/h1,3H2,(H2,5,6,7); |
Clave InChI |
JVBZVUCARVJMSX-UHFFFAOYSA-N |
SMILES |
C(COP(=O)([O-])[O-])C#N.[Ba+2] |
SMILES canónico |
C(COP(=O)(O)O)C#N.[Ba] |
Otros números CAS |
5015-38-3 |
Pictogramas |
Irritant |
Sinónimos |
Barium 2-Cyanoethyl Phosphate; Barium β-Cyanoethyl Phosphate; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B14172.png)
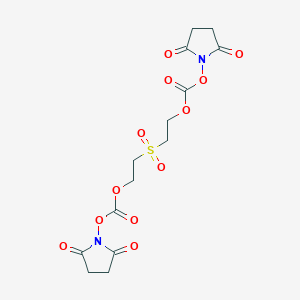


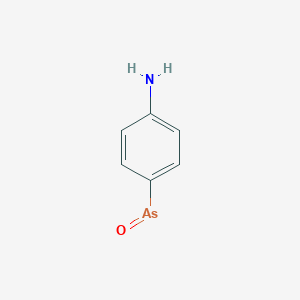
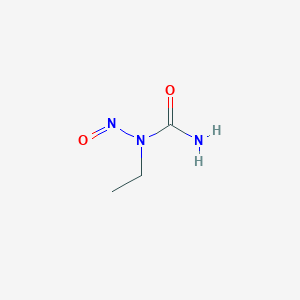
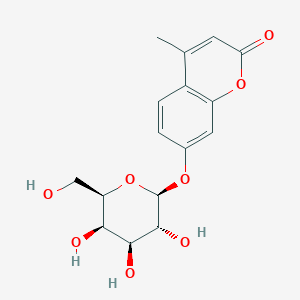
![8,9,10,11-Tetrahydrodibenzo[A,H]acridine](/img/structure/B14185.png)
